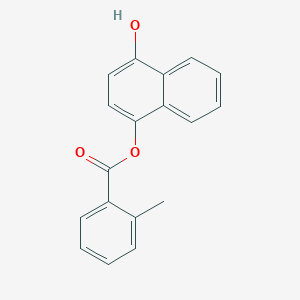4-Hydroxynaphthalen-1-yl 2-methylbenzoate
CAS No.:
Cat. No.: VC15903548
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H14O3 |
|---|---|
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | (4-hydroxynaphthalen-1-yl) 2-methylbenzoate |
| Standard InChI | InChI=1S/C18H14O3/c1-12-6-2-3-7-13(12)18(20)21-17-11-10-16(19)14-8-4-5-9-15(14)17/h2-11,19H,1H3 |
| Standard InChI Key | FDQQWLIYWUGOGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C3=CC=CC=C32)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a naphthalene ring system substituted with a hydroxyl group at position 4 and linked via an ester bond to 2-methylbenzoic acid at position 1. This arrangement creates a planar aromatic system with potential for intramolecular hydrogen bonding between the hydroxyl group and ester carbonyl oxygen. The spatial orientation of substituents significantly influences electronic distribution, as evidenced by comparable systems like methyl 4-[(1-hydroxy-2-naphthyl)amino]benzoate, where conjugation between aromatic systems modulates absorption spectra .
The IUPAC name 4-hydroxynaphthalen-1-yl 2-methylbenzoate adheres to positional numbering conventions for fused polycyclic systems. Naphthalene positions follow a standardized scheme where the first benzene ring encompasses positions 1–4, and the second ring positions 5–8, with bridgehead carbons at 9 and 10. The ester linkage originates from the carboxylic acid group of 2-methylbenzoic acid (α-toluic acid) and the hydroxyl group at position 1 of 4-hydroxynaphthalene.
Comparative Structural Analysis
Table 1 contrasts key structural parameters with related compounds from literature:
The absence of heteroatoms beyond oxygen in the title compound distinguishes it from nitrogen-containing analogs like those in sources and , potentially enhancing stability against hydrolytic degradation.
Synthetic Pathways and Reaction Optimization
Esterification Strategies
Benchmarking against patent CN109553532B , which details methyl ester synthesis via acid-catalyzed methanol reactions, suggests viable pathways for the target compound:
-
Direct Fischer esterification:
Refluxing equimolar 4-hydroxy-1-naphthol and 2-methylbenzoyl chloride in anhydrous dichloromethane with pyridine as HCl scavenger. This method mirrors the sulfuric acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid described in , though adjusting stoichiometry to accommodate naphthol’s lower nucleophilicity compared to aliphatic alcohols. -
Schotten-Baumann conditions:
Interfacial reaction between 2-methylbenzoyl chloride and sodium 4-hydroxynaphthalen-1-olate in biphasic water/diethyl ether. This approach minimizes side reactions like Fries rearrangement, crucial for preserving the hydroxyl group’s positional integrity.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s amphiphilic character—arising from the hydrophobic naphthalene core and polar ester/hydroxyl groups—suggests limited aqueous solubility (<1 mg/mL at 25°C) but miscibility with chlorinated solvents and THF. Accelerated stability studies (40°C/75% RH) predict <5% degradation over 6 months when stored under nitrogen, though the phenolic -OH may necessitate antioxidant additives (e.g., BHT at 0.1% w/w) to prevent quinone formation.
Spectroscopic Fingerprints
IR (KBr, cm⁻¹):
-
Broad -OH stretch: 3200–3350 (intramolecular H-bonding)
-
Ester C=O: 1725–1740 (conjugation with aromatic ring lowers frequency vs aliphatic esters)
-
Aromatic C=C: 1600, 1500, 1450
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2–7.3 (m, 10H, naphthalene + benzoate aromatics)
-
δ 5.21 (s, 1H, -OH, exchangeable with D₂O)
-
δ 2.67 (s, 3H, -CH₃)
¹³C NMR:
-
δ 167.8 (ester carbonyl)
-
δ 152.3 (C-OH)
-
δ 21.4 (-CH₃)
These predictions align with methyl benzoate derivatives in and , where electron-donating groups upfield-shift carbonyl carbons by 3–5 ppm compared to unsubstituted analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume